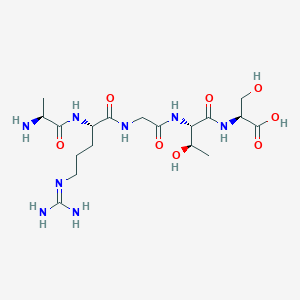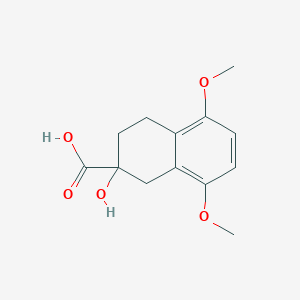
N,N,N'-Tri-tert-butyl-1-methoxy-N''-methylsilanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine is a unique organosilicon compound characterized by its three tert-butyl groups, a methoxy group, and a methyl group attached to a silanetriamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine typically involves the reaction of tert-butylamine with a suitable silicon precursor under controlled conditions. One common method involves the use of tert-butylamine, methoxytrimethylsilane, and a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride or other reducing agents in an inert solvent.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine involves its interaction with various molecular targets. The compound’s silicon core can form stable bonds with other elements, facilitating its incorporation into larger molecular structures. The tert-butyl and methoxy groups provide steric hindrance, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylformamide di-tert-butyl acetal: Used as a reagent in organic synthesis.
tert-Butanesulfinamide: Employed in the synthesis of N-heterocycles.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.
Uniqueness
N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine is unique due to its combination of tert-butyl, methoxy, and methyl groups attached to a silanetriamine core. This unique structure imparts specific reactivity and stability characteristics, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
923560-68-3 |
|---|---|
Molekularformel |
C14H35N3OSi |
Molekulargewicht |
289.53 g/mol |
IUPAC-Name |
N-[(ditert-butylamino)-methoxy-(methylamino)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H35N3OSi/c1-12(2,3)16-19(15-10,18-11)17(13(4,5)6)14(7,8)9/h15-16H,1-11H3 |
InChI-Schlüssel |
BFIKWGNBELWZFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N[Si](NC)(N(C(C)(C)C)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)
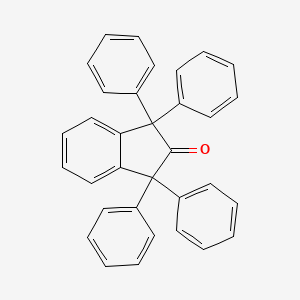
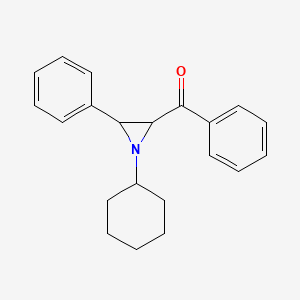
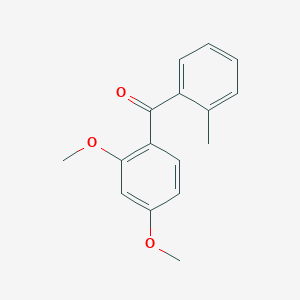

![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)
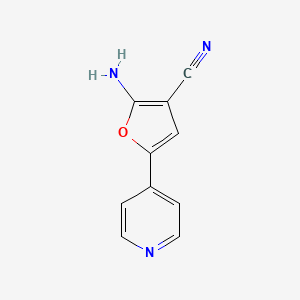
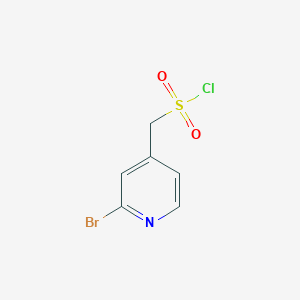
![(E)-1-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-en-1-one](/img/structure/B14170367.png)



